Cas no 847448-32-2 ((R)-1-(3,4-Difluorophenyl)propan-1-amine)
(R)-1-(3,4-Difluorophenyl)propan-1-amine Chemical and Physical Properties
Names and Identifiers
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- (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
- (1S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride
- (R)-1-(3,4-DIFLUOROPHENYL)PROPAN-1-AMINE-HCL
- AK133434
- ST2401570
- AB0000595
- AX8254985
- (R)-1-(3,4-DIFLUOROPHENYL)PROPAN-1-AMINE HCL
- (1R)-1-(3,4-DIFLUOROPHENYL)PROPAN-1-AMINE HYDROCHLORIDE
- (αR)-α-Ethyl-3,4-difluorobenzenemethanamine (ACI)
- (1R)-1-(3,4-Difluorophenyl)propan-1-amine
- XIB44832
- 1565825-89-9
- (1R)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride
- MFCD12757715
- AKOS015923223
- AS-69540
- CS-0153919
- (R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride ee
- Y10298
- (R)-1-(3,4-Difluorophenyl)propan-1-aminehydrochloride
- 847448-32-2
- (R)-1-(3,4-Difluorophenyl)propan-1-amine
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- MDL: MFCD12757715
- Inchi: 1S/C9H11F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3/t9-/m1/s1
- InChI Key: LWTZLRLBBSSNEN-SECBINFHSA-N
- SMILES: [C@@H](C1C=CC(F)=C(F)C=1)(N)CC
Computed Properties
- Exact Mass: 207.0626334g/mol
- Monoisotopic Mass: 207.0626334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 141
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
(R)-1-(3,4-Difluorophenyl)propan-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019110782-250mg |
(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride |
847448-32-2 | 95% | 250mg |
$299.20 | 2023-08-31 | |
| Alichem | A019110782-1g |
(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride |
847448-32-2 | 95% | 1g |
$693.60 | 2023-08-31 | |
| Alichem | A019110782-5g |
(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride |
847448-32-2 | 95% | 5g |
$2378.64 | 2023-08-31 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R62600-100mg |
(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride |
847448-32-2 | 95% | 100mg |
¥1376.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R62600-1g |
(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride |
847448-32-2 | 95% | 1g |
¥5516.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R62600-5g |
(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride |
847448-32-2 | 95% | 5g |
¥18206.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R62600-250mg |
(R)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride |
847448-32-2 | 95% | 250mg |
¥2206.0 | 2024-07-19 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MX799-250mg |
(R)-1-(3,4-Difluorophenyl)propan-1-amine |
847448-32-2 | 97% | 250mg |
2036CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MX799-1g |
(R)-1-(3,4-Difluorophenyl)propan-1-amine |
847448-32-2 | 97% | 1g |
5091CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MX799-5g |
(R)-1-(3,4-Difluorophenyl)propan-1-amine |
847448-32-2 | 97% | 5g |
16803CNY | 2021-05-08 |
(R)-1-(3,4-Difluorophenyl)propan-1-amine Production Method
Production Method 1
(R)-1-(3,4-Difluorophenyl)propan-1-amine Raw materials
(R)-1-(3,4-Difluorophenyl)propan-1-amine Preparation Products
(R)-1-(3,4-Difluorophenyl)propan-1-amine Suppliers
(R)-1-(3,4-Difluorophenyl)propan-1-amine Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
Additional information on (R)-1-(3,4-Difluorophenyl)propan-1-amine
Introduction to (R)-1-(3,4-Difluorophenyl)Propan-1-Amine (CAS No. 847448-32-2)
(R)-1-(3,4-Difluorophenyl)Propan-1-Amine, also known by its CAS registry number 847448-32-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is a chiral amine derivative with a fluorinated aromatic ring, making it a valuable molecule for exploring stereochemical effects and bioactivity. The presence of the fluorine atoms at the 3 and 4 positions of the phenyl ring introduces unique electronic and steric properties, which can influence its interactions with biological systems.
The synthesis of (R)-1-(3,4-Difluorophenyl)Propan-1-Amine typically involves multi-step processes, including nucleophilic aromatic substitution or coupling reactions. Recent advancements in asymmetric catalysis have enabled the efficient enantioselective synthesis of this compound, which is crucial for its application in drug discovery and development. The use of chiral catalysts has significantly improved the yield and enantiomeric excess of this compound, making it more accessible for research purposes.
One of the most promising applications of (R)-1-(3,4-Difluorophenyl)Propan-1-Amine lies in its potential as a lead compound in drug design. Fluorinated aromatic amines are known to exhibit diverse pharmacological activities, including antiviral, anticancer, and neuroprotective effects. Recent studies have demonstrated that this compound exhibits selective binding to certain G-protein coupled receptors (GPCRs), suggesting its potential role in treating conditions such as anxiety disorders or chronic pain.
In addition to its pharmacological applications, (R)-1-(3,4-Difluorophenyl)Propan-1-Amine has also been explored for its role in chemical synthesis as an intermediate. Its ability to undergo various functional group transformations makes it a versatile building block for constructing more complex molecules. For instance, it can be used as a starting material for synthesizing fluorinated heterocycles or bioisosteres, which are valuable in medicinal chemistry.
The physical properties of (R)-1-(3,4-Difluorophenyl)Propan-1-Amine have been extensively characterized to facilitate its handling and storage. It is a crystalline solid with a melting point of approximately 95°C and a solubility profile that makes it suitable for various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry. These properties are essential for ensuring reproducibility in experimental setups and scalability in industrial applications.
From an environmental perspective, the biodegradation and toxicity profiles of (R)-1-(3,4-Difluorophenyl)Propan-1-Amine are currently under investigation. Initial studies suggest that it exhibits moderate biodegradability under aerobic conditions; however, further research is required to assess its long-term impact on ecosystems. Regulatory agencies are increasingly emphasizing the need for green chemistry principles in drug development, and understanding the environmental fate of such compounds is becoming a critical consideration.
In conclusion, (R)-1-(3,4-Difluorophenyl)Propan-1-Amine (CAS No. 847448-32-2) stands out as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthetic methodologies and pharmacological insights, positions it as a key player in future research endeavors. As our understanding of this compound deepens through ongoing studies, it is anticipated that new opportunities for innovation will emerge across various sectors.
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